molecular formula C32H21ClF3N3O B12480469 6-{4-[(4-chlorobenzyl)oxy]phenyl}-1,3-diphenyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine

6-{4-[(4-chlorobenzyl)oxy]phenyl}-1,3-diphenyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine

Cat. No.: B12480469
M. Wt: 556.0 g/mol
InChI Key: YKKFSUZAXCADGS-UHFFFAOYSA-N
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Description

6-{4-[(4-chlorobenzyl)oxy]phenyl}-1,3-diphenyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound is characterized by the presence of a pyrazolo[3,4-b]pyridine core, substituted with phenyl, chlorobenzyl, and trifluoromethyl groups, which contribute to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-{4-[(4-chlorobenzyl)oxy]phenyl}-1,3-diphenyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts.

Chemical Reactions Analysis

Types of Reactions

6-{4-[(4-chlorobenzyl)oxy]phenyl}-1,3-diphenyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur at different positions on the molecule.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Halogenating agents for electrophilic substitution, and nucleophiles like amines for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of ketones or carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

6-{4-[(4-chlorobenzyl)oxy]phenyl}-1,3-diphenyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound in various biological assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 6-{4-[(4-chlorobenzyl)oxy]phenyl}-1,3-diphenyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern and the presence of the trifluoromethyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C32H21ClF3N3O

Molecular Weight

556.0 g/mol

IUPAC Name

6-[4-[(4-chlorophenyl)methoxy]phenyl]-1,3-diphenyl-4-(trifluoromethyl)pyrazolo[3,4-b]pyridine

InChI

InChI=1S/C32H21ClF3N3O/c33-24-15-11-21(12-16-24)20-40-26-17-13-22(14-18-26)28-19-27(32(34,35)36)29-30(23-7-3-1-4-8-23)38-39(31(29)37-28)25-9-5-2-6-10-25/h1-19H,20H2

InChI Key

YKKFSUZAXCADGS-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NN(C3=C2C(=CC(=N3)C4=CC=C(C=C4)OCC5=CC=C(C=C5)Cl)C(F)(F)F)C6=CC=CC=C6

Origin of Product

United States

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